molecular formula C4H2ClFS B2805229 2-chloro-3-fluorothiophene CAS No. 32431-79-1

2-chloro-3-fluorothiophene

Cat. No.: B2805229
CAS No.: 32431-79-1
M. Wt: 136.57
InChI Key: YPKKBRKJRSIFBU-UHFFFAOYSA-N
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Description

Thiophene is an essential precursor to synthesize a wide range of conjugated organosulfur moieties, sulfur-containing polycyclic aromatic hydrocarbons, macrocycles, and pharmaceutical compounds . The molecular weight of Thiophene, 2-chloro- is 118.585 .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . A significant synthetic method to thiophene derivatives is the Gewald condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of 2-aryl-3-fluoro-5-silylthiophenes was demonstrated via a two-step reaction .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The structure of Thiophene, 2-chloro- is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Direct fluorination of thiophene with molecular fluorine (F2) is inconvenient as it is not a selective process, owing to the extreme reactivity of molecular fluorine .


Physical and Chemical Properties Analysis

Thiophene, 2-chloro- has a molecular weight of 118.585 . More specific physical and chemical properties of Thiophene, 2-chloro-3-fluoro- were not found in the search results.

Scientific Research Applications

Syntheses and Chemical Properties

  • Syntheses Techniques : The synthesis of fluorothiophenes, including derivatives of 2-chloro-3-fluorothiophene, has been explored through reactions involving elemental fluorine in chloroform and the use of thienyllithium derivatives. These methods allow for the introduction of various substituents, enabling the preparation of thiophenes with complex side chains. The electrophilic fluorination reactions present a method to modify thiophene molecules for further chemical analysis and applications (Gronowitz & Hörnfeldt, 2004).

Applications in Material Science

  • Electropolymerization and Electronic Properties : The electropolymerization of 3-fluoro-4-hexylthiophene demonstrates its potential in tuning the electronic properties of conjugated polythiophenes. Although direct polymerization of this monomer was challenging, its inclusion in terthienyl substrates for electropolymerization has been successful, highlighting its role in developing materials with tailored electronic properties for applications such as organic electronics (Gohier, Frère, & Roncali, 2013).

Opto-electronic and Photophysical Enhancements

  • Tuning Optical Properties : Research on postfunctionalization of poly(3-hexylthiophene) (P3HT) with this compound derivatives has demonstrated significant effects on the optical and photophysical properties of poly(thiophene)s. These modifications have led to enhancements in solid-state emission, offering potential advancements in the development of optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Advancements in Organic Solar Cells

  • Enhancing Organic Solar Cells : The design and synthesis of non-fullerene acceptors for organic solar cells have been a focus, with this compound derivatives playing a crucial role. These derivatives have been utilized in designing molecules with lowered energy gaps and increased charge transfer rates, showing promise for high-performance organic solar cells (Ans, Ayub, Xiao, & Iqbal, 2020).

Enhancement of Polymer Properties

  • Polymer Ionization Potential : Studies have shown that the incorporation of 3-alkyl-4-fluorothiophenes into polymer backbones increases the ionization potential without significantly altering the optical band gap. This modification also enhances the tendency of these polymers to aggregate in solution, attributed to a more co-planar backbone, which could improve charge carrier mobilities in applications such as field-effect transistors (Fei et al., 2015).

Safety and Hazards

Thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, harmful if swallowed, and causes serious eye irritation .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2-chloro-3-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFS/c5-4-3(6)1-2-7-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKKBRKJRSIFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-79-1
Record name 2-chloro-3-fluorothiophene
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